3-[(1H-Imidazol-4-yl)methyl]benzaldehyde
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Overview
Description
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is a chemical compound that features both an imidazole ring and a benzaldehyde group The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules The benzaldehyde group is an aromatic aldehyde, known for its reactivity and use in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde typically involves the condensation of an imidazole derivative with a benzaldehyde derivative. One common method is the reaction of 1H-imidazole with 3-chloromethylbenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[(1H-Imidazol-4-yl)methyl]benzoic acid.
Reduction: 3-[(1H-Imidazol-4-yl)methyl]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but with the imidazole ring attached at a different position on the benzaldehyde.
3-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Contains a pyrazole ring instead of an imidazole ring.
(1-Methyl-1H-imidazol-2-yl)-3-methyl-4-{3-[(pyridin-3-ylmethyl]benzaldehyde: Features additional substituents on the imidazole ring.
Uniqueness
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is unique due to the specific positioning of the imidazole ring and the benzaldehyde group, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in drug design and material science that may not be achievable with other similar compounds.
Biological Activity
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research findings and case studies.
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
IUPAC Name: this compound
InChI Key: XWZKXGZQYJYQTO-UHFFFAOYSA-N
Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=CN=CN2
Synthesis
The synthesis of this compound typically involves the reaction of benzaldehyde with imidazole derivatives. Various methods have been explored, including:
- Condensation Reactions: Utilizing aldehydes and imidazoles under acidic or basic conditions to form the desired product.
- Catalytic Methods: Employing transition metal catalysts to enhance reaction efficiency and yield.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC): Values ranging from 4.0 to 16.0 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal Properties: Effective against Candida albicans, with MIC values around 32 µg/mL.
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Viability Assays: In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) showed that treatment with this compound resulted in significant reductions in cell viability at concentrations above 5 µM.
- Mechanism of Action: The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in cellular proliferation and survival, such as protein kinases.
- Receptor Binding: The imidazole ring facilitates binding to various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of derivatives of this compound were synthesized and tested for antimicrobial activity. The results indicated that modifications to the benzaldehyde moiety significantly enhanced antibacterial potency, particularly against resistant strains of E. coli and S. aureus .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of the compound on various cancer cell lines. The study found that at concentrations as low as 10 µM, the compound induced apoptosis in MDA-MB-231 cells, evidenced by increased levels of cleaved caspase-3 and PARP . This suggests potential for development as a therapeutic agent in breast cancer treatment.
Comparative Analysis
Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|
This compound | 4 - 16 µg/mL | ~5 - 10 µM |
Other Imidazole Derivatives | Varies | Varies |
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6-8H,5H2,(H,12,13) |
InChI Key |
YCSWRUYSVUFEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC2=CN=CN2 |
Origin of Product |
United States |
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